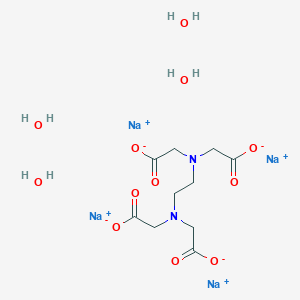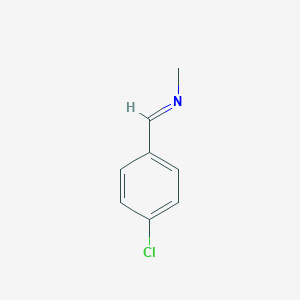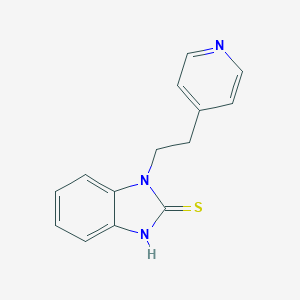
Mercaptopyridethyl benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercaptopyridethyl benzimidazole (MPB) is a small molecule inhibitor that has shown potential in various scientific research applications. MPB is a derivative of benzimidazole and contains a pyridine and thiol group. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of Mercaptopyridethyl benzimidazole is not fully understood, but it is believed to inhibit specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Mercaptopyridethyl benzimidazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell survival and proliferation. In addition, Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
生化和生理效应
Mercaptopyridethyl benzimidazole has been shown to have various biochemical and physiological effects. Mercaptopyridethyl benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Mercaptopyridethyl benzimidazole has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. In addition, Mercaptopyridethyl benzimidazole has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
Mercaptopyridethyl benzimidazole has several advantages for lab experiments, including its small size and high purity. The compound is also relatively stable and can be stored for long periods of time. However, Mercaptopyridethyl benzimidazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of Mercaptopyridethyl benzimidazole. One direction is to further investigate the mechanism of action of the compound and its specific targets. Another direction is to explore the potential of Mercaptopyridethyl benzimidazole as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could focus on developing new derivatives of Mercaptopyridethyl benzimidazole with improved properties and efficacy.
合成方法
Mercaptopyridethyl benzimidazole can be synthesized by various methods, including the reaction of 2-aminopyridine with 2-bromoethyl mercaptan in the presence of a base, or the reaction of 2-aminopyridine with 2-chloroethyl mercaptan in the presence of a base. The compound can also be synthesized by the reaction of 2-mercaptobenzimidazole with 2-bromoethyl pyridine in the presence of a base. These methods have been reported to yield Mercaptopyridethyl benzimidazole in good yields and purity.
科学研究应用
Mercaptopyridethyl benzimidazole has shown potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. Mercaptopyridethyl benzimidazole has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has also been shown to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Mercaptopyridethyl benzimidazole has been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
属性
CAS 编号 |
13083-37-9 |
|---|---|
产品名称 |
Mercaptopyridethyl benzimidazole |
分子式 |
C14H13N3S |
分子量 |
255.34 g/mol |
IUPAC 名称 |
3-(2-pyridin-4-ylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H13N3S/c18-14-16-12-3-1-2-4-13(12)17(14)10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |
InChI 键 |
GLGXJLSKHKTERR-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=NC=C3)S |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
其他 CAS 编号 |
13083-37-9 |
同义词 |
2-mercapto-1-(beta-4-pyridethyl)benzimidazole 2-mercapto-1-(beta-pyridylethyl)benzimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



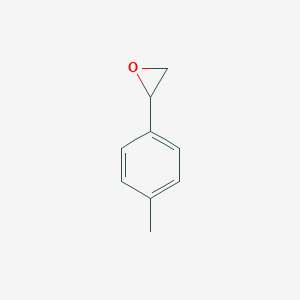

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
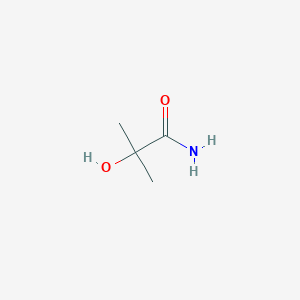
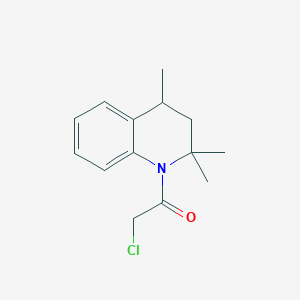
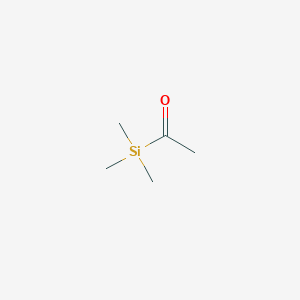
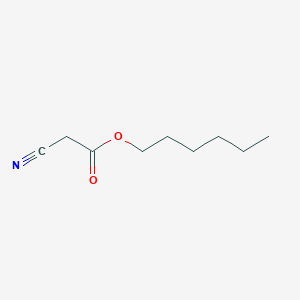
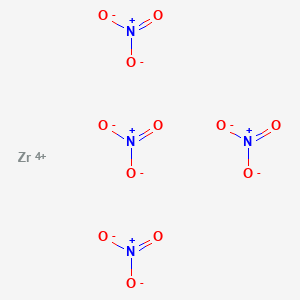
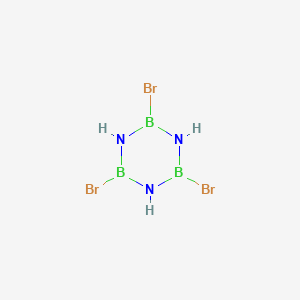
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


